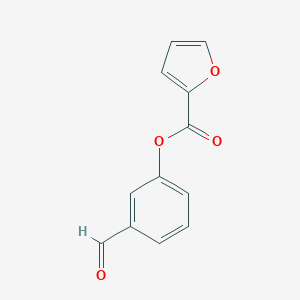
3-Formylphenyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Formylphenyl 2-furoate” is a chemical compound with the molecular formula C12H8O4 . It has a molecular weight of 216.19 g/mol .
Molecular Structure Analysis
The molecular structure of “3-Formylphenyl 2-furoate” consists of 12 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The exact mass is 216.042252 Da .
Physical And Chemical Properties Analysis
“3-Formylphenyl 2-furoate” has a density of 1.3±0.1 g/cm3, a boiling point of 356.7±22.0 °C at 760 mmHg, and a flash point of 169.5±22.3 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .
Scientific Research Applications
Proteomics Research
3-Formylphenyl 2-furoate: is utilized in proteomics research, which involves the study of proteomes and their functions. The compound is used as a specialty product in this field due to its molecular properties .
Tubulin Inhibition and Anticancer Activity
This compound has been evaluated for its potential as a tubulin inhibitor and anticancer agent. Derivatives of 3-Formylphenyl 2-furoate have shown promising results in destabilizing microtubules and exhibiting antiproliferative activities against various cancer cell lines .
Bioequivalence Studies
In the pharmaceutical industry, 3-Formylphenyl 2-furoate derivatives are used in bioequivalence studies. These studies are crucial for the approval of generic drugs, ensuring that they meet the same standards as the original branded drugs .
Molecular Docking Simulations
The compound is also used in molecular docking simulations to predict how small molecules, like drugs or compounds, will interact with a receptor of a certain protein. This is vital in the drug design process .
Pharmacokinetic Profile Assessment
Researchers use 3-Formylphenyl 2-furoate to assess pharmacokinetic profiles, which predict the behavior of drugs within the body, including their absorption, distribution, metabolism, and excretion .
Aroma Compound Analysis
In food science, derivatives of 3-Formylphenyl 2-furoate are analyzed for their role as aroma compounds. Understanding these compounds can help in the development of flavors and fragrances .
Safety and Hazards
properties
IUPAC Name |
(3-formylphenyl) furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-8-9-3-1-4-10(7-9)16-12(14)11-5-2-6-15-11/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAKMEKANPHRLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CO2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formylphenyl 2-furoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Allyl-5-(6-bromo-benzo[1,3]dioxol-5-ylmethylene)-2-thioxo-thiazolidin-4-one](/img/structure/B402848.png)
![2,4-dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B402849.png)
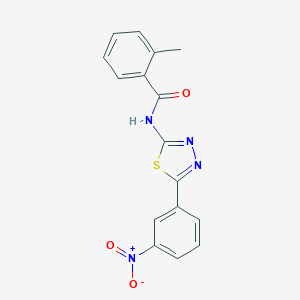
![5-[4-(Diethylamino)benzylidene]-3-[(4-fluoroanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B402852.png)
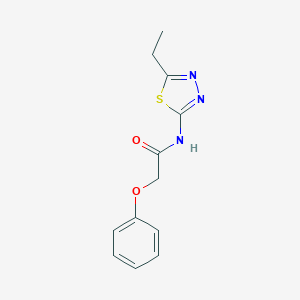
![4-chloro-N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B402856.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B402857.png)
![2-[2-(4-ethylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B402858.png)
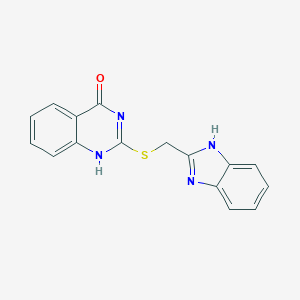
![2-(3-chlorophenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402863.png)
![2-(3,4-dichlorophenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402864.png)
![2-(3-chlorophenyl)-4,4,5,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402865.png)
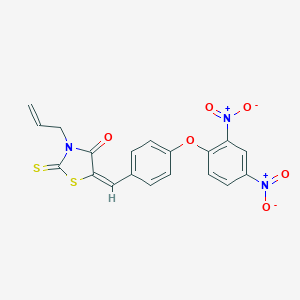
![8-ethoxy-4,4,5-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402867.png)